

Spectroscopic Data of (4-Butyrylphenyl)boronic acid: A Technical Guide

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Compound of Interest

Compound Name: (4-Butyrylphenyl)boronic acid

Cat. No.: B1289918

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Disclaimer: Experimental spectroscopic data for **(4-Butyrylphenyl)boronic acid** is not readily available in public spectral databases. The data presented in this guide is a combination of data from its closest structural analog, 4-butyrylphenylboronic acid, and predicted values based on the known spectroscopic effects of the butyryl functional group on a phenyl ring. These predictions are intended to provide a reasonable approximation of the expected spectral characteristics.

Data Presentation

The following tables summarize the predicted and analogous quantitative spectroscopic data for **(4-Butyrylphenyl)boronic acid**.

Table 1: Predicted ^1H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
|-----------------------------------|--------------|-------------|--|
| ~8.05 | d | 2H | Ar-H (ortho to -B(OH) ₂) |
| ~7.95 | d | 2H | Ar-H (ortho to -C(O)R) |
| ~2.95 | t | 2H | -C(O)CH ₂ CH ₂ CH ₃ |
| ~1.75 | sextet | 2H | -C(O)CH ₂ CH ₂ CH ₃ |
| ~1.00 | t | 3H | -C(O)CH ₂ CH ₂ CH ₃ |
| ~5.0-7.0 | br s | 2H | -B(OH) ₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |
|-----------------------------------|--|
| ~200 | C=O |
| ~138 | Ar-C (para to -B(OH) ₂) |
| ~135 | Ar-C-B(OH) ₂ (ipso) |
| ~130 | Ar-CH (ortho to -B(OH) ₂) |
| ~128 | Ar-CH (ortho to -C(O)R) |
| ~38 | -C(O)CH ₂ CH ₂ CH ₃ |
| ~18 | -C(O)CH ₂ CH ₂ CH ₃ |
| ~14 | -C(O)CH ₂ CH ₂ CH ₃ |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-------------------------------------|
| ~3400-3200 | Broad, Strong | O-H stretch (boronic acid dimer) |
| ~3050 | Medium | Ar C-H stretch |
| ~2960, 2870 | Medium | Aliphatic C-H stretch |
| ~1685 | Strong | C=O stretch (ketone) |
| ~1600, 1480 | Medium-Strong | Ar C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1090 | Strong | C-B stretch |
| ~840 | Strong | para-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion Type |
|--------|--|
| 192.08 | [M] ⁺ (Molecular Ion) |
| 174.07 | [M-H ₂ O] ⁺ |
| 149.06 | [M-C ₃ H ₇] ⁺ |
| 121.05 | [M-C ₄ H ₇ O] ⁺ |
| 91.05 | [C ₇ H ₇] ⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Weigh 5-10 mg of the solid **(4-Butyrylphenyl)boronic acid**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Note that boronic acids can form cyclic anhydrides (boroxines), which may lead to complex spectra. Using a solvent that can disrupt hydrogen bonding, such as DMSO-d₆, is often advantageous.
- Transfer the solution to a 5 mm NMR tube.

- ¹H NMR Acquisition:
 - Instrument: 400 MHz (or higher) NMR spectrometer.
 - Solvent: DMSO-d₆.
 - Temperature: 298 K.
 - Pulse Program: Standard single-pulse experiment (e.g., ' zg30').
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
 - Referencing: The residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm) is used as an internal standard.
- ¹³C NMR Acquisition:
 - Instrument: 100 MHz (or higher) NMR spectrometer.
 - Solvent: DMSO-d₆.
 - Temperature: 298 K.
 - Pulse Program: Proton-decoupled pulse program (e.g., ' zgpg30').
 - Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.
- Referencing: The solvent peak (e.g., DMSO-d₆ at ~39.5 ppm) is used as an internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **(4-Butyrylphenyl)boronic acid** powder directly onto the ATR crystal.
 - Apply firm pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- IR Spectrum Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.
 - Mode: Transmittance or Absorbance.
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.

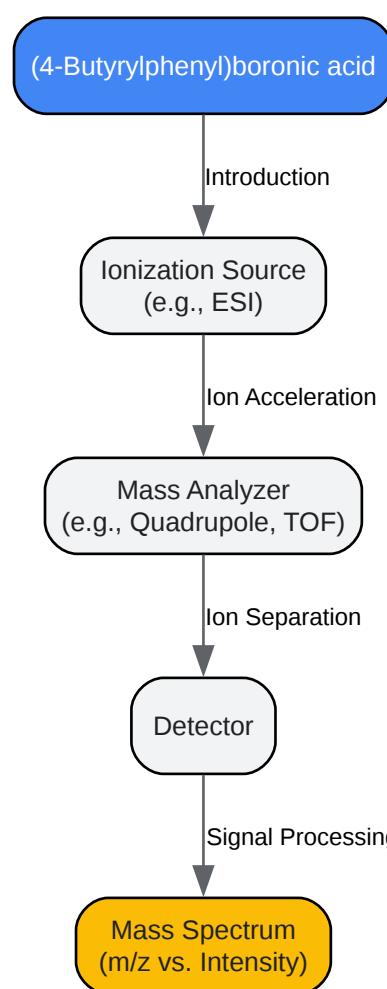
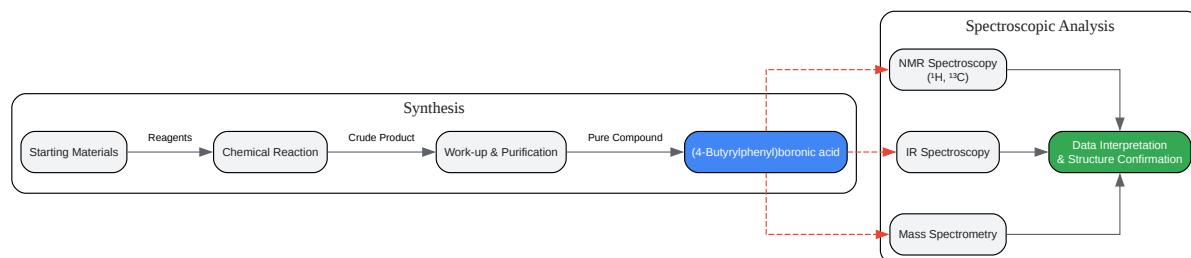
Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Mass Spectrum Acquisition (Electrospray Ionization - ESI):

- Instrument: A mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap).
- Ionization Mode: Positive or negative ion mode.
- Mass Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of a compound like **(4-Butyrylphenyl)boronic acid**.



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